An In-depth Technical Guide to the Structure of Maltopentaose
An In-depth Technical Guide to the Structure of Maltopentaose
Introduction
Maltopentaose is a malto-oligosaccharide, a carbohydrate composed of five D-glucose units linked in a linear fashion.[1][2] As the shortest oligosaccharide to be classified as a maltodextrin, it serves as a valuable tool in carbohydrate research and diagnostics.[3][4] Also known by the synonym Amylopentaose, this compound is typically derived from the enzymatic hydrolysis of starch.[3] Its defined structure makes it an ideal substrate for studying the activity and inhibition of carbohydrate-processing enzymes, such as α-amylase, and for investigating the glycation and phosphorylation of proteins.[1][2][4] This guide provides a detailed overview of the chemical structure of maltopentaose, supported by quantitative data and established experimental protocols for its structural elucidation.
Chemical Structure
Maltopentaose is a homooligosaccharide consisting of five α-D-glucopyranose residues. These glucose units are sequentially linked by α-1,4-glycosidic bonds.[1][5][6] The structure can be systematically named as O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[2][5] The glucose unit at one end of the molecule, known as the reducing end, possesses a free anomeric carbon. This allows it to exist in equilibrium between the cyclic (α- and β-pyranose) forms and an open-chain aldehydic form.[4][7][8] The other end of the chain is termed the non-reducing end. The overall structure is a linear chain, with the stereochemistry of the glycosidic linkages dictating its three-dimensional conformation.
Data Presentation
The physicochemical properties of maltopentaose are summarized in the table below, providing key quantitative data for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₂O₂₆ | [2][3][4][5][8][9][10][11] |
| Molecular Weight | 828.72 g/mol | [2][3][4][8][10][11][12] |
| Appearance | White crystalline powder | [7][8][9][12] |
| Glycosidic Linkage | α-1,4 | [1][2][5][6] |
| Specific Rotation | +182.0° to +184.0° (c=3, H₂O) | [12] |
| Solubility | H₂O: 50 mg/mL (clear, colorless); Soluble in DMSO and DMF | [4][5][8][9] |
| Purity (typical) | ≥90% to >95% | [3][5][12] |
Experimental Protocols
The structural elucidation of maltopentaose relies on a combination of chemical and analytical techniques. The following are detailed methodologies for key experiments.
Glycosidic Linkage Analysis by GC-MS
This is a classic method to determine the linkage positions between monosaccharide residues. The procedure involves permethylation, hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that are identifiable by Gas Chromatography-Mass Spectrometry (GC-MS).[8][13]
Methodology:
-
Permethylation:
-
Dissolve 1-5 mg of dried maltopentaose in 200 µL of anhydrous dimethyl sulfoxide (DMSO).
-
Add 50 µL of a slurry of sodium hydroxide in DMSO.
-
Add 30 µL of methyl iodide and agitate the mixture for 10 minutes at room temperature.
-
Quench the reaction by the dropwise addition of 1 mL of water.
-
Extract the permethylated product with 1 mL of dichloromethane. Wash the organic layer three times with 1 mL of water and then evaporate to dryness under a stream of nitrogen.
-
-
Hydrolysis:
-
Hydrolyze the permethylated sample by adding 500 µL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours in a sealed tube.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide.
-
Add 500 µL of 10 mg/mL sodium borodeuteride (NaBD₄) in 1 M ammonium hydroxide.
-
Incubate at room temperature for 1 hour.
-
Destroy excess NaBD₄ by adding 100 µL of glacial acetic acid.
-
Evaporate to dryness. Resuspend in 500 µL of methanol and evaporate to dryness; repeat this step three times to remove borates.
-
-
Acetylation:
-
Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.
-
Incubate at 100°C for 10 minutes.
-
Evaporate the reagents under nitrogen.
-
Partition the resulting PMAAs between 500 µL of water and 500 µL of dichloromethane.
-
Collect the lower (dichloromethane) phase and evaporate to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., acetone).
-
Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., SP-2330).
-
The resulting mass spectra of the separated PMAAs will show fragmentation patterns indicative of the original linkage positions. For an α-1,4 linked glucose chain like maltopentaose, the primary product will be 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete primary structure of oligosaccharides, including anomeric configuration (α or β) and linkage sites.[14]
Methodology:
-
Sample Preparation:
-
Lyophilize the maltopentaose sample to remove any residual water.
-
Dissolve approximately 1-5 mg of the sample in 500 µL of deuterium oxide (D₂O, 99.96%).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the anomeric protons, which typically resonate in a distinct region (δ 4.4–6.0 ppm).[7] The coupling constant (³J(H1,H2)) of the anomeric proton signal can distinguish between α (typically ~3-4 Hz) and β (typically ~7-8 Hz) configurations.
-
Acquire a suite of two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each glucose residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single glucose residue, which is useful for resolving overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage, as a correlation will be observed between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent residues (e.g., between H-1 of one residue and H-4 of the next), confirming the glycosidic linkage and providing conformational information.
-
-
-
Data Analysis:
-
Integrate and analyze the spectra to assign all proton and carbon chemical shifts, determine coupling constants, and identify inter-residue correlations to confirm the α-1,4 linkages and the sequence of the five glucose units.
-
Enzymatic Hydrolysis by α-Amylase
This protocol is used to confirm the susceptibility of maltopentaose to α-amylase and to analyze the resulting products.
Methodology:
-
Reagent Preparation:
-
Substrate Solution: Prepare a 1.0% (w/v) solution of maltopentaose in a 20 mM sodium phosphate buffer containing 6.7 mM NaCl, adjusted to pH 6.9.
-
Enzyme Solution: Prepare a solution of α-amylase (e.g., from porcine pancreas) in the same buffer to a concentration of approximately 1 unit/mL.
-
Stopping/Color Reagent (DNS Method): Prepare a 3,5-dinitrosalicylic acid (DNS) reagent to measure the reducing sugars produced.
-
-
Enzymatic Reaction:
-
Pipette 0.5 mL of the maltopentaose substrate solution into a test tube and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the pre-warmed α-amylase solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding 1.0 mL of the DNS reagent. A blank should be prepared by adding the DNS reagent before the enzyme solution.
-
-
Product Detection:
-
Boil the stopped reaction tubes for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add 9 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantify the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose or glucose.
-
-
Product Analysis (Optional):
-
The specific hydrolysis products (e.g., maltose, maltotriose) can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC).[15]
-
Oligosaccharide Profiling by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the separation and quantification of underivatized carbohydrates.[4]
Methodology:
-
Sample Preparation:
-
Dissolve the maltopentaose sample in high-purity water to a final concentration in the range of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic System:
-
Chromatographic Conditions:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
Flow Rate: 0.5 mL/min
-
Gradient: A typical gradient for separating malto-oligosaccharides would involve starting at a low concentration of Eluent B and increasing the concentration linearly to elute oligosaccharides based on their size (degree of polymerization). For example, a linear gradient from 0% to 50% Eluent B over 30 minutes.
-
Detection: Pulsed amperometry using a standard carbohydrate waveform.
-
-
Data Analysis:
-
Identify the maltopentaose peak by comparing its retention time to that of a known standard.
-
Quantify the amount of maltopentaose by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Mandatory Visualization
Linear structure of maltopentaose showing five glucose units linked by α-1,4-glycosidic bonds.
References
- 1. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 9. N-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
